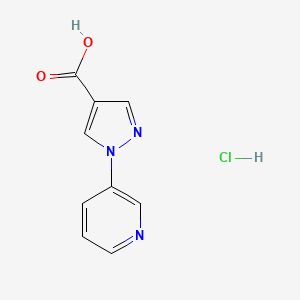
1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride” is a chemical compound that likely contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of both pyridine and pyrazole rings. Unfortunately, specific information about the molecular structure of this compound is not available .
Applications De Recherche Scientifique
Drug Design and Discovery
The structural motif of pyrazole fused with a pyridine ring, as found in this compound, is of significant interest in medicinal chemistry. It resembles the purine bases adenine and guanine, which are fundamental to DNA and RNA. This similarity allows for the design of molecules that can interact with biological targets, such as enzymes or receptors, in a highly specific manner. The hydrochloride salt form can enhance solubility and bioavailability, making it a valuable candidate for drug development .
Biological Activity Profiling
Compounds like 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride have been studied for their biological activities. They may exhibit a range of effects, including anti-inflammatory, analgesic, antipyretic, and even anticancer properties. Research often involves synthesizing derivatives and analogs to map out structure-activity relationships (SAR) and optimize therapeutic potential .
Chemical Biology and Mechanistic Studies
In chemical biology, this compound can be used as a tool to probe biological systems. By tagging it with fluorescent markers or other detectable groups, researchers can track its interaction with cellular components. This helps in understanding the mechanism of action at a molecular level, which is crucial for the rational design of therapeutics .
Material Science
The pyrazole-pyridine scaffold is also explored in material science. Its electronic properties make it suitable for use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The hydrochloride variant could offer improved stability and performance in these applications .
Analytical Chemistry
As an analytical reagent, this compound could be employed in the development of new assays and sensors. Its ability to form complexes with metals and other molecules can be utilized in colorimetric tests or to create selective binding sites in sensor technologies .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound may serve as precursors or active ingredients in the formulation of pesticides or herbicides. Their interaction with biological targets can be harnessed to protect crops from pests and diseases, thereby enhancing yield and quality .
Propriétés
IUPAC Name |
1-pyridin-3-ylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h1-6H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMICNLWVBTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



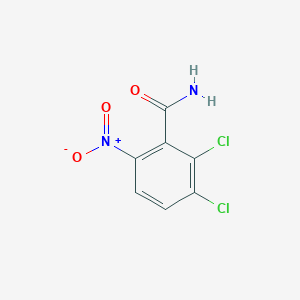
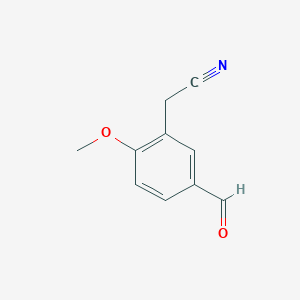
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)
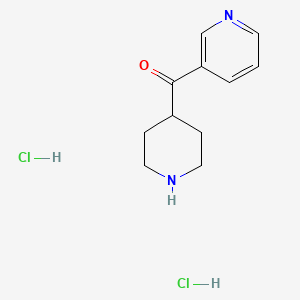
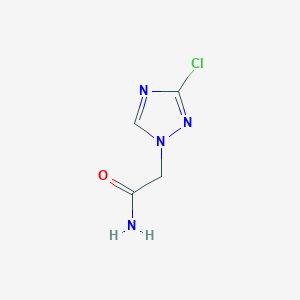
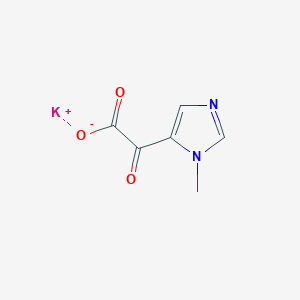

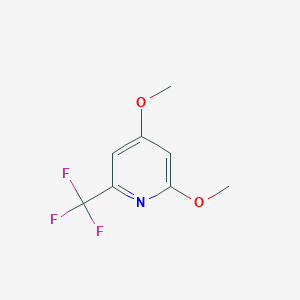
![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)
![3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide](/img/structure/B1406679.png)
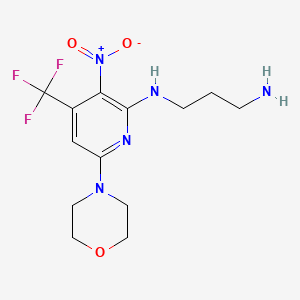
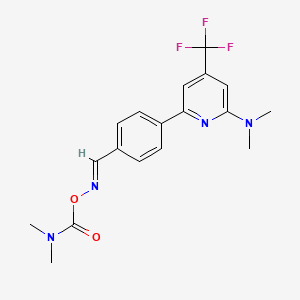

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)